molecular formula C27H20F3N9 B612261 Panulisib CAS No. 1356033-60-7

Panulisib

Katalognummer B612261
CAS-Nummer: 1356033-60-7
Molekulargewicht: 527.50321
InChI-Schlüssel: VJLRLTSXTLICIR-AUGOTPMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Panulisib, also known by its synonyms P7170 and AK15176, is a small molecule drug . It inhibits Pi3k, mTOR, Alk, and DNA-PK, resulting in the inhibition of cancer cell growth . It is classified as an ALK Inhibitor, DNA_PK Inhibitor, mTOR Inhibitor, and PI3K Inhibitor .


Molecular Structure Analysis

Panulisib has the molecular formula C27H20F3N9 . The exact mass is 527.18 and the molecular weight is 527.503 . More detailed structural information or a 2D structure diagram was not found in the search results.


Chemical Reactions Analysis

Panulisib is a potent small-molecule inhibitor of class I PI3K isoforms, mTOR kinase, and activin receptor-like kinase 1 (ALK1) . It was developed for antiangiogenic efficacy as a novel cancer therapy .

Wissenschaftliche Forschungsanwendungen

  • Quantification and Three-Dimensional Imaging of the Insulitis-Induced Destruction of β-Cells in Murine Type 1 Diabetes :

    • This study focuses on the quantitative and spatial dynamics of infiltrating lymphocytes and remaining β-cell volume during the progression of type 1 diabetes in mice (Alanentalo et al., 2010).
  • Serological Markers for Prediction of Response to Anti-Tumor Necrosis Factor Treatment in Crohn's Disease :

    • Investigates whether serological markers can predict response to anti-TNF therapy in Crohn's disease patients (Esters et al., 2002).
  • Animal Models of Diabetes Mellitus :

    • Explores the use of animal models in diabetes research, which might provide insights into methodologies that could be relevant for researching Panulisib (Rees & Alcolado, 2005).
  • Panniculitis in Patients Undergoing Treatment With the Bruton Tyrosine Kinase Inhibitor Ibrutinib for Lymphoid Leukemias :

    • Discusses panniculitis, an inflammation of subcutaneous adipose tissue, in patients treated with Ibrutinib, a Bruton tyrosine kinase inhibitor (Fabbro et al., 2015).
  • Alpha 1-Antitrypsin Deficiency-Associated Panniculitis Resolution with Intravenous Alpha 1-Antitrypsin Administration and Liver Transplantation

    :

    • Examines panniculitis treatment in patients with alpha 1-antitrypsin deficiency, highlighting therapeutic strategies that could offer insights into Panulisib's applications (O'Riordan et al., 1997).

Wirkmechanismus

Panulisib inhibits Pi3k, mTOR, Alk, and DNA-PK, which results in the inhibition of cancer cell growth . It targets Class I PI3K x mTORC1 x mTORC2 .

Eigenschaften

IUPAC Name

[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLRLTSXTLICIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F3N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356033-60-7
Record name Panulisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356033607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANULISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9WA04F921
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.